 
            | REACTION_CXSMILES | O.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1.B(F)(F)F.CCOCC>O1CCOCC1>[F:15][C:9]1[C:10](=[O:11])[NH:12][C:13](=[O:14])[NH:7][CH:8]=1.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1 |f:2.3| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1CC(OC1)N2C=C(C(=O)NC2=O)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.71 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    B(F)(F)F.CCOCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCOCC1                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            silylated-5-fluorouracil                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction mixture was stirred for 3 hours at room temperature after which it                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added                                                                             | 
| Reaction Time | 3 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    FC=1C(NC(NC1)=O)=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 0.2 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1CC(OC1)N2C=C(C(=O)NC2=O)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 1.58 g | |
| YIELD: PERCENTYIELD | 93% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | O.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1.B(F)(F)F.CCOCC>O1CCOCC1>[F:15][C:9]1[C:10](=[O:11])[NH:12][C:13](=[O:14])[NH:7][CH:8]=1.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1 |f:2.3| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1CC(OC1)N2C=C(C(=O)NC2=O)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.71 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    B(F)(F)F.CCOCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCOCC1                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            silylated-5-fluorouracil                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction mixture was stirred for 3 hours at room temperature after which it                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added                                                                             | 
| Reaction Time | 3 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    FC=1C(NC(NC1)=O)=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 0.2 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1CC(OC1)N2C=C(C(=O)NC2=O)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 1.58 g | |
| YIELD: PERCENTYIELD | 93% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | O.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1.B(F)(F)F.CCOCC>O1CCOCC1>[F:15][C:9]1[C:10](=[O:11])[NH:12][C:13](=[O:14])[NH:7][CH:8]=1.[CH2:2]1[CH2:6][O:5][CH:4]([N:7]2[C:13](=[O:14])[NH:12][C:10](=[O:11])[C:9]([F:15])=[CH:8]2)[CH2:3]1 |f:2.3| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1CC(OC1)N2C=C(C(=O)NC2=O)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.71 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    B(F)(F)F.CCOCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCOCC1                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            silylated-5-fluorouracil                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction mixture was stirred for 3 hours at room temperature after which it                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                was added                                                                             | 
| Reaction Time | 3 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    FC=1C(NC(NC1)=O)=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 0.2 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1CC(OC1)N2C=C(C(=O)NC2=O)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 1.58 g | |
| YIELD: PERCENTYIELD | 93% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |